molecular formula C18H21N3O3S B5856511 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine

1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine

Cat. No. B5856511
M. Wt: 359.4 g/mol
InChI Key: XMENXMNVAXVZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine, also known as DSP-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DSP-4 is a selective neurotoxin that targets noradrenergic neurons, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological conditions.

Mechanism of Action

1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine acts as a selective neurotoxin by targeting noradrenergic neurons. It is taken up by noradrenergic neurons via the norepinephrine transporter and then causes degeneration of these neurons through a mechanism that is not fully understood. The degeneration of noradrenergic neurons leads to a decrease in noradrenaline levels in the brain, which can be used to study the role of the noradrenergic system in various physiological and pathological conditions.
Biochemical and Physiological Effects:
The degeneration of noradrenergic neurons caused by 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine leads to a decrease in noradrenaline levels in the brain. This decrease in noradrenaline levels can have various biochemical and physiological effects, depending on the specific conditions being studied. For example, 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine has been shown to decrease blood pressure and body temperature in animal models, suggesting a role for the noradrenergic system in regulating these physiological processes.

Advantages and Limitations for Lab Experiments

1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine has several advantages as a research tool. It is a selective neurotoxin that targets noradrenergic neurons, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological conditions. It is also relatively easy to synthesize and has a high yield. However, there are also limitations to the use of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine. The degeneration of noradrenergic neurons caused by 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine is irreversible, which limits its use in studying the role of the noradrenergic system in recovery from injury or disease. Additionally, the mechanism by which 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine causes degeneration of noradrenergic neurons is not fully understood, which can make it difficult to interpret the results of experiments using 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine.

Future Directions

There are several future directions for research using 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine. One direction is to further investigate the mechanism by which 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine causes degeneration of noradrenergic neurons. Understanding this mechanism could lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's that involve degeneration of noradrenergic neurons. Another direction is to use 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine in combination with other research tools, such as optogenetics, to study the role of the noradrenergic system in more detail. Finally, 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine could be used to study the role of the noradrenergic system in recovery from injury or disease, by examining the effects of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine-induced degeneration on regenerative processes.

Synthesis Methods

The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine involves several steps, starting with the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine to form 1-(3,4-dimethylphenylsulfonyl)piperazine. This intermediate is then reacted with 3-pyridinecarboxylic acid to yield 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine. The overall yield of the synthesis is around 50%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine has been extensively used in research to study the role of the noradrenergic system in various physiological and pathological conditions. For example, 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine has been used to investigate the role of noradrenaline in regulating blood pressure, body temperature, and stress responses. 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine has also been used to study the role of the noradrenergic system in Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-14-5-6-17(12-15(14)2)25(23,24)21-10-8-20(9-11-21)18(22)16-4-3-7-19-13-16/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMENXMNVAXVZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}(pyridin-3-yl)methanone

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